molecular formula C37H42F2N8O6 B13429226 Posaconazole Piperazine Dioxide

Posaconazole Piperazine Dioxide

Cat. No.: B13429226
M. Wt: 732.8 g/mol
InChI Key: UYZCUQUAYDZPLB-BCNCYLFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Posaconazole Piperazine Dioxide is a derivative of posaconazole, a triazole antifungal agent. Posaconazole is known for its broad-spectrum activity against various pathogenic fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus spp. It is a tetrahydrofuran analog of itraconazole, with modifications that enhance its antifungal potency and spectrum of activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of posaconazole involves multiple steps, starting from the basic structure of itraconazole. The key steps include the introduction of a tetrahydrofuran ring and the hydroxylation of the triazolone side chain. The synthetic route typically involves:

Industrial Production Methods

Industrial production of posaconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Posaconazole Piperazine Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with modifications in the piperazine ring and the triazolone side chain. These modifications can significantly impact the antifungal activity and pharmacokinetic properties of the compound .

Scientific Research Applications

Posaconazole Piperazine Dioxide has a wide range of scientific research applications, including:

Mechanism of Action

Posaconazole Piperazine Dioxide exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, posaconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death .

Comparison with Similar Compounds

Posaconazole Piperazine Dioxide is unique compared to other triazole antifungal agents due to its broader spectrum of activity and enhanced potency. Similar compounds include:

This compound stands out due to its unique structural modifications, which enhance its antifungal activity and make it a valuable compound in the treatment of invasive fungal infections.

Properties

Molecular Formula

C37H42F2N8O6

Molecular Weight

732.8 g/mol

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C37H42F2N8O6/c1-3-35(26(2)48)45-36(49)44(25-42-45)29-5-7-30(8-6-29)46(50)14-16-47(51,17-15-46)31-9-11-32(12-10-31)52-20-27-19-37(53-21-27,22-43-24-40-23-41-43)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-,46?,47?/m0/s1

InChI Key

UYZCUQUAYDZPLB-BCNCYLFMSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)[N+]3(CC[N+](CC3)(C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F)[O-])[O-]

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)[N+]3(CC[N+](CC3)(C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F)[O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.